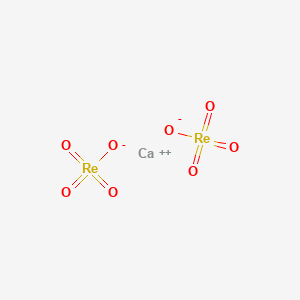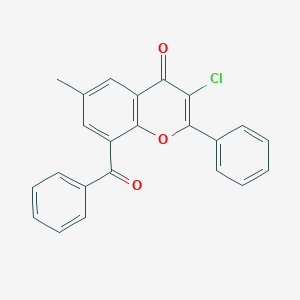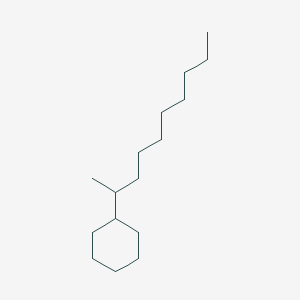
(1-Methylnonyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylnonyl)cyclohexane, also known as MNCH, is a cyclic hydrocarbon that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
(1-Methylnonyl)cyclohexane's mechanism of action is not well understood, but it is believed to interact with cell membranes and alter their properties. This compound has been shown to induce cell death in cancer cells, but the exact mechanism of this effect is still under investigation.
Biochemical and Physiological Effects
This compound has been found to have low toxicity and is not mutagenic or carcinogenic. In vitro studies have shown that this compound can induce cell death in cancer cells, but it does not affect normal cells. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Methylnonyl)cyclohexane's unique properties make it a valuable tool in organic synthesis and materials science. However, its low solubility in common solvents can limit its use in certain experiments. Additionally, this compound's high boiling point can make it difficult to handle in the laboratory.
Orientations Futures
There are several potential future directions for (1-Methylnonyl)cyclohexane research. One area of interest is the development of this compound-based metal-organic frameworks for use in gas storage and separation. Additionally, this compound's potential as a chiral auxiliary in organic synthesis could lead to the production of new enantiomerically pure compounds. Further investigation into this compound's mechanism of action could also lead to the development of new cancer treatments.
Méthodes De Synthèse
(1-Methylnonyl)cyclohexane can be synthesized through a variety of methods, including catalytic hydrogenation of cyclohexene and alkylation of cyclohexane. The most common method for synthesizing this compound involves the reaction of cyclohexene with 1-nonene in the presence of a palladium catalyst. This reaction produces this compound along with other byproducts, which can be separated through distillation.
Applications De Recherche Scientifique
(1-Methylnonyl)cyclohexane has been studied for its potential applications in various fields, including materials science, organic chemistry, and pharmaceuticals. This compound's unique structure allows it to be used as a chiral auxiliary in organic synthesis, which can lead to the production of enantiomerically pure compounds. Additionally, this compound has been used as a solvent in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propriétés
Numéro CAS |
13151-73-0 |
|---|---|
Formule moléculaire |
C16H32 |
Poids moléculaire |
224.42 g/mol |
Nom IUPAC |
decan-2-ylcyclohexane |
InChI |
InChI=1S/C16H32/c1-3-4-5-6-7-9-12-15(2)16-13-10-8-11-14-16/h15-16H,3-14H2,1-2H3 |
Clé InChI |
XMDXQLIFVIVRKI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C1CCCCC1 |
SMILES canonique |
CCCCCCCCC(C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



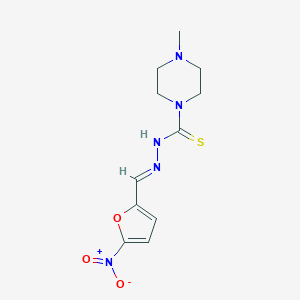
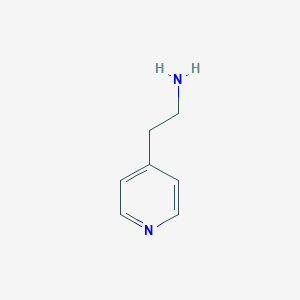
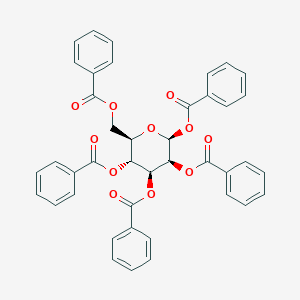
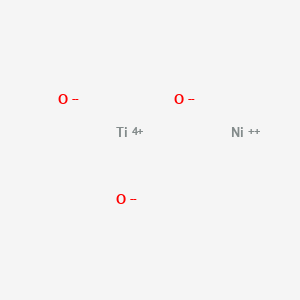

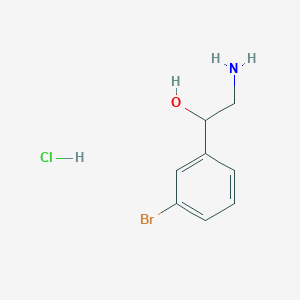
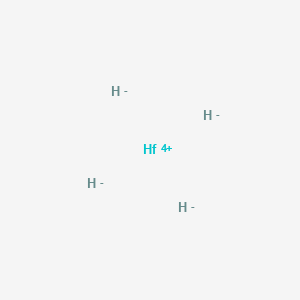
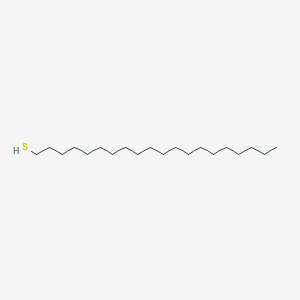
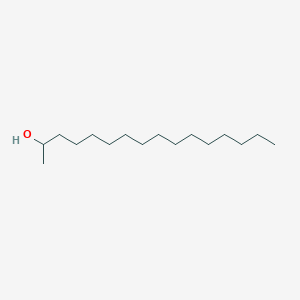

![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)

